molecular formula C10H10OS B2609191 (E)-4-phenylsulfanylbut-3-en-2-one CAS No. 92897-11-5

(E)-4-phenylsulfanylbut-3-en-2-one

Cat. No.: B2609191
CAS No.: 92897-11-5
M. Wt: 178.25
InChI Key: IUDATFOKAOFQMH-UHFFFAOYSA-N
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Description

(E)-4-phenylsulfanylbut-3-en-2-one is an organic compound characterized by the presence of a phenylsulfanyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-phenylsulfanylbut-3-en-2-one typically involves the reaction of 4-phenylsulfanylbut-3-en-2-one with appropriate reagents under controlled conditions. One common method involves the use of a base-catalyzed reaction where the starting materials are subjected to a series of steps including nucleophilic substitution and elimination reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(E)-4-phenylsulfanylbut-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other functional groups using reagents such as alkyl halides or amines.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-4-phenylsulfanylbut-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-4-phenylsulfanylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

(E)-4-phenylsulfanylbut-3-en-2-one can be compared with other similar compounds such as:

    4-phenylsulfanylbutan-2-one: Lacks the double bond present in this compound, resulting in different reactivity and properties.

    4-phenylthio-2-butanone: Similar structure but with a thioether linkage instead of a sulfanyl group, leading to different chemical behavior.

    4-phenylsulfanyl-3-buten-2-ol: Contains a hydroxyl group, which affects its solubility and reactivity compared to this compound.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-4-phenylsulfanylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDATFOKAOFQMH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CSC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/SC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92897-11-5
Record name 4-(phenylsulfanyl)but-3-en-2-one
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